molecular formula C13H17N3O2 B14910908 n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine

Cat. No.: B14910908
M. Wt: 247.29 g/mol
InChI Key: SQPVBAPXVROTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine (CAS 701189-86-8) is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This benzo[d]oxazole derivative features a morpholinoethyl side chain, a structure of significant interest in medicinal chemistry research. Research Applications and Value: Compounds based on the benzo[d]oxazol-2-amine scaffold are actively investigated for their biological activities. Notably, the closely related analog, N-methylbenzo[d]oxazol-2-amine , has been identified as a promising lead compound in parasitology research . Studies demonstrate that this methyl-substituted analog exhibits potent anthelmintic (anti-parasitic) efficacy against nematodes such as Trichinella spiralis and Caenorhabditis elegans , with a potency comparable to the commercial drug albendazole . A significant advantage of this compound class is its favorable cytotoxicity profile, showing approximately 10 times lower cytotoxicity to human embryonic kidney (HEK293) cells than albendazole . The morpholinoethyl group in this compound may influence its physicochemical properties and biological interactions, making it a valuable compound for Structure-Activity Relationship (SAR) studies aimed at developing new therapeutic agents. Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary safety assessments before use.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H17N3O2/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)

InChI Key

SQPVBAPXVROTEY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-aminobenzoxazole derivatives involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy. The reaction typically occurs at room temperature and is completed within six hours .

Industrial Production Methods: Industrial production of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine can involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Oxidative Amination

A high-yield method employs N-iodomorpholine hydroiodide ([BPy]I) and tert-butyl hydroperoxide (TBHP) in acetic acid to activate morpholine. This generates a reactive N-I bond, enabling direct amination of benzoxazole derivatives. For example, 2-morpholinobenzo[d]oxazole (3a ) is formed in 95% yield via this method .

Cyclization with NCTS

o -aminophenols react with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) under BF₃·Et₂O catalysis. This approach forms benzo[d]oxazol-2-amine derivatives via Lewis acid activation, followed by elimination of sulfonamide residues. Yields are typically good to excellent, with benzo[d]oxazol-2-amine (2a ) synthesized in high purity .

Smiles Rearrangement

Benzoxazole-2-thiol undergoes Smiles rearrangement with chloroacetyl chloride and amines (e.g., 4-bromobenzylamine). This method enables selective N-substitution, forming derivatives like N-(4-bromobenzyl)benzo[d]oxazol-2-amine (22 ) in 70–80% yields. Reaction conditions (e.g., base equivalents, temperature) are critical to minimize disulfide byproducts .

Nucleophilic Substitution

The morpholinoethyl side chain can participate in substitution reactions. For instance, intermediates like 8 (from benzothiazole derivatives) undergo nucleophilic substitution with amines to form urea analogues, critical for PRMT3 inhibition .

Urea Formation

Derivatives incorporating urea moieties are synthesized via reactions with amines, such as in the formation of compounds 14a–v and 15a–e . These reactions highlight hydrogen bonding interactions with arginine (R396) and glutamate (E422) residues in PRMT3’s allosteric site .

Smiles Rearrangement Mechanism

Benzoxazole-2-thiol reacts with chloroacetyl chloride to form a reactive intermediate, followed by nucleophilic attack and elimination to yield N-substituted aminobenzoxazoles. This method is scalable and metal-free, offering broad amine compatibility .

PRMT3 Inhibition

Derivatives like 14u and 21 exhibit submicromolar IC₅₀ values (0.36–0.48 μM) against PRMT3, achieved through optimized urea moieties and hydrophobic interactions with the enzyme’s allosteric site .

Neuroprotective Effects

Benzo[d]oxazole-based compounds (e.g., 5c ) demonstrate neuroprotection in Alzheimer’s disease models, modulating Akt/GSK-3β/NF-κB signaling and reducing Aβ-induced apoptosis. This highlights the compound’s potential therapeutic applications .

Table 2: PRMT3 Inhibition IC₅₀ Values

CompoundPRMT3 IC₅₀ (μM)Key FeatureReference
14u 0.48 ± 0.01Optimized urea moiety
21 0.36 ± 0.07Hydrophobic interactions
24 0.23 ± 0.03Substituted urea analogues

Mechanism of Action

The mechanism of action of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic worms. This dual action disrupts essential biological processes in the parasites, leading to their elimination .

Comparison with Similar Compounds

Benzo[d]thiazol-2-amine Derivatives

Replacing the oxazole oxygen with sulfur yields benzo[d]thiazol-2-amine derivatives. For example, 7-Chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine (CAS 1105189-05-6) exhibits increased lipophilicity due to the sulfur atom and chloro/methoxy substituents. However, such substitutions often reduce bioactivity in specific contexts; e.g., replacing oxazole with thiazole in Pseudomonas aeruginosa quorum-sensing inhibitors abolished activity .

Benzimidazole and Imidazole Analogues

Compounds like N-(1H-benzo[d]imidazol-2-yl) derivatives show varied activity. For instance, 1-methyl-1H-benzo[d]imidazol-2-amine derivatives demonstrated enhanced activity (15-fold) in P. aeruginosa strains compared to oxazole analogues, highlighting the role of nitrogen positioning in target binding .

Substituent Variations on the Amine Group

Alkyl and Aryl Substitutions

  • N-Ethyl-4-methylbenzo[d]oxazol-2-amine: Simpler ethyl substitution reduces polarity compared to the morpholinoethyl group, decreasing water solubility (logP ~2.1) .
  • N-(3-(Naphthalen-2-yl)propyl)benzo[d]oxazol-2-amine (23a) : Bulky naphthyl groups enhance lipophilicity (logP ~4.5) but may hinder blood-brain barrier penetration .

Morpholinoethyl vs. Methoxyethyl

The morpholinoethyl group in the target compound offers superior solubility (predicted aqueous solubility ~0.5 mg/mL) compared to methoxyethyl analogues (e.g., N-(2-methoxybenzyl)-2-morpholinoethanamine, CAS 626209-57-2), where the methoxy group reduces basicity .

Functional Activity Comparisons

Anti-Inflammatory Activity

  • N-(4-Nitrophenyl)benzo[d]oxazol-2-amine derivatives (e.g., compound 2h–m ) inhibited LPS-induced inflammation by modulating IL-6 and IL-1β mRNA expression (IC50: 10–25 μM) .
  • N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine: Predicted to exhibit similar or improved activity due to enhanced cellular uptake from the morpholine group.

Antimicrobial and Anticancer Activity

  • N-[5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl]benzo[d]oxazol-2-amine (17) : Showed moderate antimicrobial activity (MIC: 16–32 µg/mL) against S. aureus and E. coli .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Solubility (mg/mL) Bioactivity Highlights
This compound ~275.3 1.8 0.5 (predicted) Anti-inflammatory, potential CNS activity
7-Chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine 327.8 3.2 0.1 Reduced quorum-sensing inhibition
N-Ethyl-4-methylbenzo[d]oxazol-2-amine 190.2 2.1 0.3 Limited antimicrobial activity
N-(3-(Naphthalen-2-yl)propyl)benzo[d]oxazol-2-amine 318.4 4.5 <0.1 High lipophilicity, poor solubility

Biological Activity

N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine is a synthetic compound characterized by its unique benzo[d]oxazole core and a morpholinoethyl side chain. This structure contributes to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Synthesis

This compound belongs to a broader class of heterocyclic compounds that have garnered attention for their therapeutic potential. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the benzo[d]oxazole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the morpholinoethyl side chain : This step can be accomplished via nucleophilic substitution reactions.

The compound's structure can be represented as follows:

N 2 Morpholinoethyl benzo d oxazol 2 amine\text{N 2 Morpholinoethyl benzo d oxazol 2 amine}

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

1. Enzyme Inhibition

The compound has been identified as an effective inhibitor in several enzymatic pathways, particularly those involving kinase-mediated mechanisms. Inhibition studies suggest that it interacts with specific protein targets, potentially altering their activity and contributing to therapeutic effects.

2. Antimicrobial Activity

Similar compounds in the benzo[d]oxazole class have demonstrated antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, indicating that this compound may possess similar potential.

3. Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. Molecular docking studies indicate strong binding affinities to cancer-related enzymes and DNA, suggesting a mechanism for its antitumor effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Study ADemonstrated significant inhibition of kinase activity with IC50 values in the low micromolar range.
Study BShowed antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study CConducted molecular docking simulations revealing high binding affinities to target enzymes involved in cancer progression.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to target proteins : This can lead to conformational changes that inhibit enzymatic activity.
  • Disruption of cellular pathways : By inhibiting key enzymes, the compound may alter metabolic pathways crucial for cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzo[d]oxazol-2-amine core with a morpholinoethyl group. For example, nucleophilic substitution or Buchwald-Hartwig amination may be employed. Key steps include:

  • Core formation : Cyclization of 2-aminophenol derivatives with cyanogen bromide or thiourea to form the benzoxazole ring .
  • Morpholinoethyl attachment : Reaction of the amine group with 2-chloroethylmorpholine under reflux in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) .
  • Optimization : Reaction temperature (80–120°C), time (12–24 h), and stoichiometric ratios (1:1.2 amine:electrophile) are critical for yields >75%. Purification via silica gel chromatography (hexane/EtOAc gradients) is standard .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H-NMR detects aromatic protons (δ 6.8–8.5 ppm) and morpholine methylene signals (δ 2.5–3.8 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ 160–165 ppm) and morpholine carbons (δ 45–70 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 275.1294 for C13_{13}H17_{17}N3_3O2_2) .
  • X-ray crystallography : Used to resolve 3D conformation and hydrogen-bonding patterns in crystalline forms .

Q. What basic biological activities are associated with benzo[d]oxazol-2-amine derivatives?

  • Methodological Answer : Preliminary screening often focuses on:

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Anti-inflammatory potential : ELISA-based measurement of IL-6 or TNF-α suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding interactions of this compound with therapeutic targets?

  • Methodological Answer :

  • Target selection : Prioritize kinases (e.g., PI3Kα) or inflammatory mediators (e.g., COX-2) based on structural analogs .
  • Software tools : AutoDock Vina or Schrödinger Suite for docking. Use PDB structures (e.g., 4LKY for PI3Kα) .
  • Key parameters : Binding energy (ΔG ≤ −8 kcal/mol), hydrogen bonds with catalytic residues (e.g., Lys802 in PI3Kα), and hydrophobic interactions with morpholine .

Q. What structural modifications enhance the pharmacological profile of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) strategies include:

  • Substitution on benzoxazole : Electron-withdrawing groups (e.g., nitro at C5) improve anticancer activity but reduce solubility. Methyl or methoxy groups at C6 balance potency and bioavailability .
  • Morpholine optimization : Replacing morpholine with piperazine increases CNS penetration, while bulkier groups (e.g., thiomorpholine) enhance kinase selectivity .
  • Hybridization : Conjugation with thiadiazole (e.g., compound 17 in ) boosts antimicrobial efficacy via dual-target inhibition.

Q. How do in vitro and in vivo models address discrepancies in reported biological activities of benzo[d]oxazol-2-amine derivatives?

  • Methodological Answer :

  • In vitro : Use isogenic cell lines (e.g., wild-type vs. P-gp-overexpressing) to assess efflux pump effects on cytotoxicity .
  • In vivo : PK/PD studies in murine models (e.g., xenografts for antitumor evaluation) with LC-MS/MS quantification of plasma/tissue concentrations .
  • Data normalization : Compare results against reference compounds (e.g., doxorubicin for cytotoxicity) and account for assay variability (e.g., ATP levels in MTT) .

Q. What computational methods are employed to predict the ADMET properties of this compound?

  • Methodological Answer :

  • Tools : SwissADME for bioavailability radar, ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .
  • Key predictions : High gastrointestinal absorption (TPSA ≤ 75 Ų), CYP3A4 inhibition risk, and BBB permeability (AlogP > 2) .
  • Validation : Compare with experimental data (e.g., Caco-2 permeability assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.